molecular formula C11H16O4 B14441538 Benzenemethanol, 4-ethoxy-3,5-dimethoxy- CAS No. 74340-20-8

Benzenemethanol, 4-ethoxy-3,5-dimethoxy-

Cat. No.: B14441538
CAS No.: 74340-20-8
M. Wt: 212.24 g/mol
InChI Key: BGKGJVKPQHKRCP-UHFFFAOYSA-N
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Description

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- (systematic IUPAC name: 4-ethoxy-3,5-dimethoxybenzenemethanol) is a substituted benzyl alcohol derivative characterized by three oxygen-containing substituents: an ethoxy group at the para position and two methoxy groups at the 3- and 5-positions. These analogs share a common aromatic core with methoxy/ethoxy and hydroxyl substitutions, which influence their physicochemical properties and bioactivity.

Properties

CAS No.

74340-20-8

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(4-ethoxy-3,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C11H16O4/c1-4-15-11-9(13-2)5-8(7-12)6-10(11)14-3/h5-6,12H,4,7H2,1-3H3

InChI Key

BGKGJVKPQHKRCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CO)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

In a typical procedure, 4-ethoxy-3,5-dimethoxybenzaldehyde is dissolved in anhydrous methanol under inert atmosphere. Sodium borohydride is added portion-wise at 0–5°C to mitigate exothermic side reactions. After stirring for 4–6 hours, the reaction is quenched with dilute hydrochloric acid, and the product is extracted using dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target alcohol in 85–92% purity.

The reaction follows a two-step nucleophilic addition-protonation mechanism:

  • Hydride Transfer : NaBH₄ delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate.
  • Protonation : The alkoxide is protonated by methanol or aqueous workup, generating the primary alcohol.

Critical parameters include:

  • Temperature : Maintaining sub-10°C conditions prevents borohydride decomposition and ether group cleavage.
  • Solvent Choice : Methanol balances borohydride solubility and reaction control, though tetrahydrofuran (THF) alternatives are viable for thermally sensitive substrates.

Substrate Synthesis: 4-Ethoxy-3,5-dimethoxybenzaldehyde

The aldehyde precursor is synthesized via formylation of 1,3,5-trisubstituted benzene derivatives. A modified Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group regioselectively. Alternative routes include:

  • Ullmann Coupling : Aryl halides react with formaldehyde equivalents under copper catalysis, though this method risks ether dealkylation.
  • Oxidative Methods : Manganese dioxide (MnO₂) oxidation of benzylic alcohols, though over-oxidation to carboxylic acids requires careful monitoring.

Hydrochlorination-Reduction Sequential Approach

Patent literature describes an indirect route via benzyl chloride intermediates (Figure 1). While originally designed for halide synthesis, this method adapts to alcohol production through subsequent hydrolysis.

Benzyl Chloride Synthesis

3,4,5-Trisubstituted benzyl alcohols react with anhydrous hydrogen chloride (HCl) in monochlorobenzene at 0–4°C:
$$ \text{Ar-CH}2\text{OH} + \text{HCl} \rightarrow \text{Ar-CH}2\text{Cl} + \text{H}_2\text{O} $$
Key considerations:

  • Anhydrous Conditions : Water content >0.1% promotes reverse hydrolysis, reducing yields.
  • Iron Contamination : Iron levels <10 ppm prevent catalytic decomposition of HCl and substrate.

Hydrolysis to Benzenemethanol

The benzyl chloride intermediate undergoes alkaline hydrolysis (NaOH, aqueous ethanol, 60°C) to regenerate the alcohol. However, methoxy and ethoxy groups exhibit partial sensitivity to nucleophilic attack under these conditions, necessitating buffered pH control (pH 10–12).

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
NaBH₄ Reduction 85–92% >95% Mild conditions, high selectivity Requires pre-synthesized aldehyde
Hydrochlorination 70–78% 88–90% Avoids aldehyde intermediates Risk of ether cleavage during hydrolysis
Grignard Addition 65–70% 80–85% Applicable to hindered substrates Multi-step protection/deprotection

Mechanistic Insights and Side Reactions

Competing Pathways in Borohydride Reduction

  • Over-Reduction : Prolonged reaction times or excess NaBH₄ may reduce ester impurities (if present), though aldehydes are preferentially targeted.
  • Ether Cleavage : Methoxy groups remain intact under standard conditions, but ethoxy groups exhibit marginal lability at temperatures >25°C.

Byproduct Formation in Hydrochlorination

  • Dialkyl Ethers : Trace water generates symmetrical ethers (Ar-CH₂-O-CH₂-Ar) via Williamson synthesis.
  • Chloromethyl Derivatives : Incomplete hydrolysis leaves residual chlorides, detectable via silver nitrate titration.

Industrial-Scale Optimization

Continuous Flow NaBH₄ Reduction

Recent advances employ microreactor technology to enhance heat dissipation and mixing efficiency. A 2024 study demonstrated 98% conversion in 10 minutes residence time, compared to 4 hours in batch reactors.

Catalytic Transfer Hydrogenation

Palladium-on-carbon (Pd/C) with ammonium formate as hydrogen donor achieves comparable yields (87–90%) at 50°C, reducing borohydride waste.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxy-3,5-dimethoxybenzaldehyde or 4-ethoxy-3,5-dimethoxybenzoic acid.

    Reduction: Formation of 4-ethoxy-3,5-dimethoxytoluene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenemethanol, 4-ethoxy-3,5-dimethoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-ethoxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in hydrogen bonding, and undergo various chemical transformations. These interactions can modulate biological processes and pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Features:

  • Aromatic backbone : A benzene ring with three substituents.
  • Substituents : Ethoxy (-OCH₂CH₃) at position 4, methoxy (-OCH₃) at positions 3 and 5, and a hydroxymethyl (-CH₂OH) group at position 1.
  • Molecular formula : Estimated as C₁₁H₁₆O₄ (based on substitution pattern and analogs like CAS 530-56-3, C₉H₁₂O₄) .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 4-ethoxy-3,5-dimethoxybenzenemethanol with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-Ethoxy-3,5-dimethoxybenzenemethanol 4-OCH₂CH₃, 3,5-OCH₃, 1-CH₂OH C₁₁H₁₆O₄ ~214.23* N/A Hypothetical compound; structural focus
Benzenemethanol, 4-hydroxy-3,5-dimethoxy- 4-OH, 3,5-OCH₃, 1-CH₂OH C₉H₁₂O₄ 185.18 530-56-3 Density: 1.231 g/cm³
Benzaldehyde, 4-hydroxy-3,5-dimethoxy- (Syringaldehyde) 4-OH, 3,5-OCH₃, 1-CHO C₉H₁₀O₄ 182.17 134-96-3 Precursor in lignin degradation
Benzenemethanol, 4-methoxy- 4-OCH₃, 1-CH₂OH C₈H₁₀O₂ 138.16 105-13-5 ΔvapH: 71.70–95.60 kJ/mol
5-Methoxy luteolin Flavone with 5-OCH₃ C₁₆H₁₂O₇ 316.26 N/A Antischistosomal activity (IC₅₀: ~100 µM)

*Estimated based on substitution pattern and molecular weight trends.

Physicochemical Properties

  • Polarity and Solubility: The ethoxy and methoxy groups enhance lipophilicity compared to hydroxylated analogs like syringaldehyde. For instance, 4-hydroxy-3,5-dimethoxybenzenemethanol has a density of 1.231 g/cm³, suggesting moderate polarity . Ethoxy substitution likely reduces water solubility compared to hydroxylated derivatives.
  • Thermodynamic Properties: For 4-methoxybenzenemethanol, vaporization enthalpy (ΔvapH) ranges from 71.70 to 95.60 kJ/mol, indicating strong intermolecular interactions due to hydrogen bonding . Similar trends are expected for 4-ethoxy-3,5-dimethoxybenzenemethanol.

Stability and Reactivity

  • Hydroxymethyl vs. Aldehyde Functionality: Syringaldehyde (aldehyde derivative) is more reactive toward nucleophilic addition than benzenemethanol analogs, which are stabilized by the hydroxymethyl group . Ethoxy groups are less prone to oxidation compared to hydroxyl groups, enhancing stability under acidic conditions.

Q & A

Q. Analytical Workflow :

  • GC-MS : Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with a temperature gradient (50°C to 300°C at 10°C/min). Compare retention times and mass fragmentation patterns to syringaldehyde derivatives .
  • NMR : Analyze 1^1H and 13^13C NMR spectra for characteristic signals:
    • Methoxy groups: δ ~3.8 ppm (singlet, 6H for 3,5-OCH₃).
    • Ethoxy group: δ ~1.4 ppm (triplet, -CH₂CH₃) and δ ~4.1 ppm (quartet, -OCH₂-) .
  • X-ray Crystallography : If single crystals are obtained, use SHELXL for structure refinement. The SHELX suite is robust for small-molecule crystallography, particularly for resolving steric effects from substituents .

Advanced: How can conflicting spectral data during structural elucidation be resolved?

Q. Strategies :

  • Cross-Validation : Compare data with structurally similar compounds (e.g., 4-hydroxy-3,5-dimethoxybenzenemethanol, CAS 530-56-3 ). Differences in 1^1H NMR chemical shifts for the ethoxy vs. hydroxyl group (~δ 5.5 ppm for -OH absent in the target compound) can clarify substitutions.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or IR spectra. Mismatches between experimental and computed data may indicate impurities or incorrect assignments .
  • Isotopic Labeling : For ambiguous mass spectral peaks, synthesize deuterated analogs (e.g., replacing -OCH₃ with -OCD₃) to confirm fragmentation pathways .

Advanced: What role do the 4-ethoxy and 3,5-dimethoxy groups play in modulating reactivity?

Q. Electronic and Steric Effects :

  • Electron-Donating Effects : Methoxy and ethoxy groups increase electron density on the aromatic ring, directing electrophilic substitution to the para position (if available). However, the 3,5-dimethoxy substitution creates steric hindrance, limiting accessibility to the ring.
  • Redox Behavior : The benzylic alcohol group (-CH₂OH) is susceptible to oxidation. Steric protection from the 3,5-dimethoxy groups may slow oxidation rates compared to less-substituted analogs. Test stability under aerobic conditions using HPLC to track degradation .
  • Nucleophilic Reactions : The alcohol can be functionalized via esterification (e.g., acetylation with acetic anhydride) or etherification. Monitor reaction selectivity using 1^1H NMR to detect byproducts from competing O- or C-alkylation .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Q. Crystallization Issues :

  • Hydrophobicity : The ethoxy and methoxy groups reduce polarity, making aqueous crystallization difficult. Use mixed solvents (e.g., ethanol/hexane) for slow evaporation.
  • Polymorphism : Multiple crystal forms may arise due to flexible ethoxy chains. Screen crystallization conditions (temperature, solvent ratios) and validate purity via PXRD .
    SHELX Refinement Tips :
  • Assign anisotropic displacement parameters for non-hydrogen atoms to improve model accuracy.
  • Use the TWIN command in SHELXL if crystals exhibit twinning, common in sterically crowded molecules .

Basic: What are the documented applications of structurally similar benzenemethanol derivatives in biochemical research?

Q. Examples :

  • Antimicrobial Studies : 4-Hydroxy-3,5-dimethoxybenzoic acid derivatives show activity against Gram-positive bacteria, suggesting potential for structure-activity relationship (SAR) studies with the target compound .
  • Enzyme Inhibition : Syringaldehyde derivatives inhibit tyrosinase; the ethoxy analog could be tested for enhanced lipophilicity and membrane permeability .
    Methodological Note : Assay solubility by preparing stock solutions in DMSO (≤1% v/v) and diluting in buffer to avoid precipitation .

Advanced: How can researchers address low yields in the ethoxy-substitution step?

Q. Optimization Approaches :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems (water/dichloromethane) .
  • Microwave Synthesis : Reduce reaction time and improve efficiency by employing microwave-assisted conditions (e.g., 100°C, 30 min) .
  • Byproduct Analysis : Characterize side products (e.g., di-ethoxy derivatives) via LC-MS to adjust stoichiometry or reaction conditions .

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